

Technical Guide: Spectroscopic and Synthetic Profile of (2-Chloro-4-iodophenyl)hydrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloro-4-iodophenyl)hydrazine

Cat. No.: B1423791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of **(2-Chloro-4-iodophenyl)hydrazine**. Due to the limited availability of published experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust predictive profile and a reliable synthetic methodology.

Chemical Structure and Properties

- IUPAC Name: **(2-Chloro-4-iodophenyl)hydrazine**
- CAS Number: 29654-08-8
- Molecular Formula: $C_6H_6ClIN_2$
- Molecular Weight: 268.48 g/mol
- Appearance (predicted): Off-white to pale yellow solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(2-Chloro-4-iodophenyl)hydrazine**, based on the analysis of structurally related compounds such as 2-chlorophenylhydrazine, 4-iodophenylhydrazine, and other halogenated phenylhydrazines.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.30	s (broad)	1H	-NH-
~ 7.65	d	1H	Ar-H (H6)
~ 7.40	dd	1H	Ar-H (H5)
~ 6.80	d	1H	Ar-H (H3)
~ 4.50	s (broad)	2H	-NH ₂

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). Coupling constants (J) are expected to be in the range of 8-9 Hz for ortho-coupling and 2-3 Hz for meta-coupling.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~ 148.0	C-N (C1)
~ 139.0	C-I (C4)
~ 130.0	C-H (C5)
~ 129.5	C-H (C6)
~ 115.0	C-Cl (C2)
~ 114.0	C-H (C3)
~ 85.0	C-I (C4)

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Medium, Broad	N-H stretching (hydrazine)
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Strong	Aromatic C=C stretching
1500 - 1450	Strong	Aromatic C=C stretching
1100 - 1000	Strong	C-N stretching
850 - 750	Strong	C-Cl stretching
~ 500	Medium	C-I stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
268/270	High	[M] ⁺ (corresponding to ³⁵ Cl/ ³⁷ Cl isotopes)
253/255	Medium	[M - NH] ⁺
141/143	Medium	[M - I] ⁺
127	High	[I] ⁺
111/113	Medium	[C ₆ H ₄ Cl] ⁺

Experimental Protocols

The synthesis of **(2-Chloro-4-iodophenyl)hydrazine** is most effectively achieved through a two-step process starting from the commercially available 2-chloro-4-iodoaniline. The general procedure involves the diazotization of the aniline followed by the reduction of the resulting diazonium salt.

Synthesis of (2-Chloro-4-iodophenyl)diazonium chloride (Intermediate)

Materials:

- 2-chloro-4-iodoaniline (1 equivalent)
- Concentrated Hydrochloric Acid (3 equivalents)
- Sodium Nitrite (1.1 equivalents)
- Deionized Water
- Ice

Procedure:

- Suspend 2-chloro-4-iodoaniline in a mixture of concentrated hydrochloric acid and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Dissolve sodium nitrite in cold deionized water.
- Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The addition should be slow enough to prevent the temperature from rising significantly.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution of the diazonium salt is used immediately in the next step.

Synthesis of (2-Chloro-4-iodophenyl)hydrazine

Materials:

- (2-Chloro-4-iodophenyl)diazonium chloride solution (from step 3.1)
- Stannous Chloride Dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3 equivalents)
- Concentrated Hydrochloric Acid

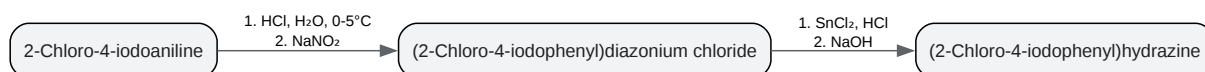
- Sodium Hydroxide solution (50%)
- Diethyl Ether or Ethyl Acetate
- Anhydrous Sodium Sulfate
- Ice

Procedure:

- In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
- Cool this reducing solution to 0 °C in an ice bath.
- Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C. A precipitate may form.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Cool the mixture in an ice bath and basify by the slow, dropwise addition of a 50% sodium hydroxide solution until the pH is approximately 10-12. This will precipitate the tin salts.
- Extract the product into diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude **(2-Chloro-4-iodophenyl)hydrazine**.
- The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.

Visualizations

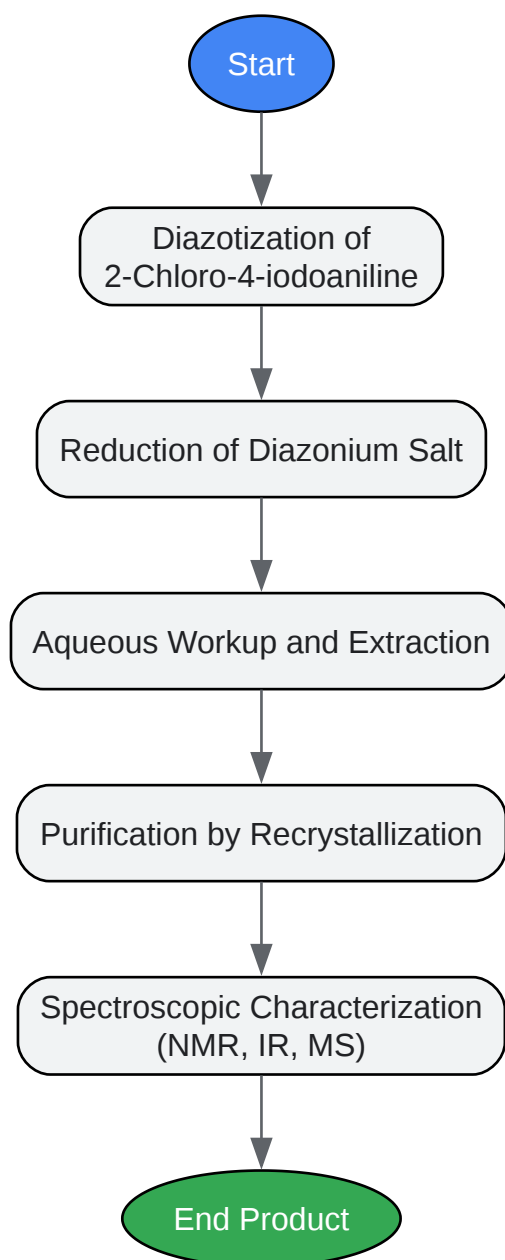
Synthetic Pathway



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Caption: Synthesis of **(2-Chloro-4-iodophenyl)hydrazine**.

Experimental Workflow



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Caption: Experimental workflow for synthesis and analysis.

Disclaimer: The spectroscopic data provided in this document are predicted values based on chemical structure and data from analogous compounds. The experimental protocol is a proposed method based on standard organic chemistry transformations. Actual results may vary, and all procedures should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com